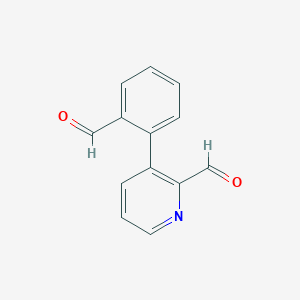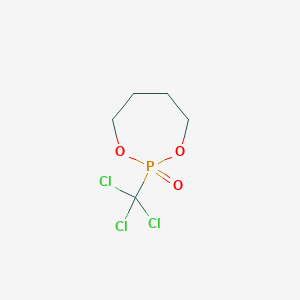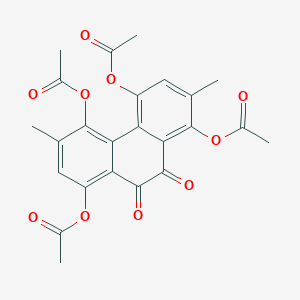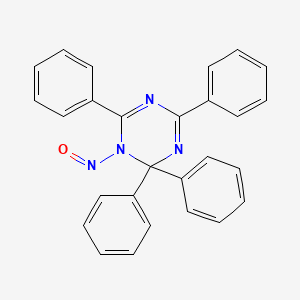
1-Nitroso-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitroso-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine is an organic compound belonging to the class of triazines Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms
Méthodes De Préparation
The synthesis of 1-Nitroso-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine typically involves the trimerization of nitriles. One common method is the reaction of cyanogen chloride or cyanamide with appropriate reagents under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Nitroso-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to amines under specific conditions.
Substitution: Phenyl groups can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Nitroso-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Nitroso-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine involves its interaction with molecular targets through its nitroso group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .
Comparaison Avec Des Composés Similaires
1-Nitroso-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine can be compared with other triazine derivatives such as:
2,2,4,6-Tetraphenyl-1,2-dihydro-1,3,5-triazine: Lacks the nitroso group, resulting in different chemical reactivity and applications.
1,3,5-Triazine: A simpler triazine compound with broader industrial applications but less specialized chemical properties.
3-Nitro-1,2,4-triazol-5-one: Another nitrogen-rich compound used in high-energy materials.
The uniqueness of this compound lies in its specific structural features and the presence of the nitroso group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
64793-07-3 |
|---|---|
Formule moléculaire |
C27H20N4O |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
1-nitroso-2,2,4,6-tetraphenyl-1,3,5-triazine |
InChI |
InChI=1S/C27H20N4O/c32-30-31-26(22-15-7-2-8-16-22)28-25(21-13-5-1-6-14-21)29-27(31,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
Clé InChI |
RWOCFOULPBOBOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(N(C(=N2)C3=CC=CC=C3)N=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


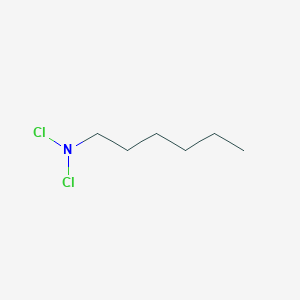
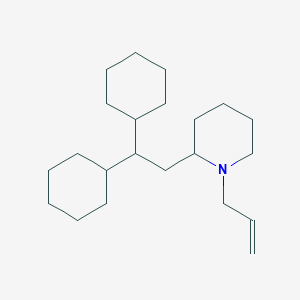
![2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro-](/img/structure/B14485940.png)
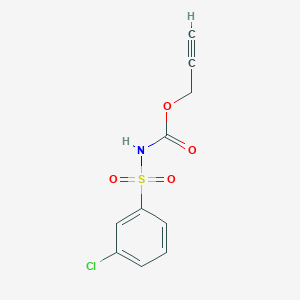

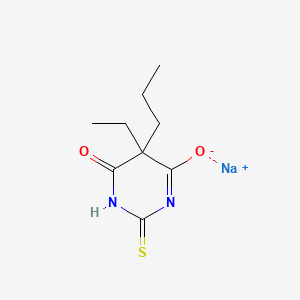
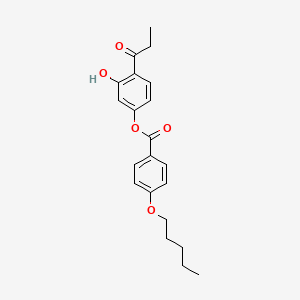
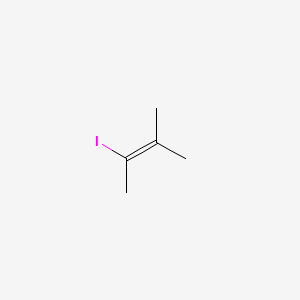
![5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one](/img/structure/B14485990.png)
